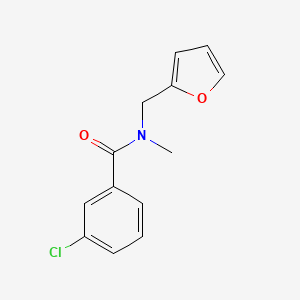![molecular formula C13H12BrNO2 B7475012 N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475012.png)
N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of a specific enzyme called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the development and progression of cancer. By inhibiting BRD4, N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide can block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been found to have antioxidant activity and can protect cells from oxidative stress. It has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide is its high potency and selectivity for BRD4 inhibition. This makes it an ideal tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide is its low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide. One area of interest is the development of more potent and selective BRD4 inhibitors. Another area of research is the identification of biomarkers that can predict the response to N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide treatment. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide in humans.
Conclusion:
In conclusion, N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide is a promising small molecule inhibitor that has the potential to be used in the treatment of cancer, inflammation, and other diseases. Its high potency and selectivity for BRD4 inhibition make it an ideal tool for studying the role of BRD4 in disease development and progression. While there are some limitations to its use in experimental settings, ongoing research is focused on improving its solubility and identifying new applications for this compound.
Synthesis Methods
The synthesis of N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide involves the reaction of 4-bromobenzylamine with furan-2-carboxylic acid to form the intermediate compound, which is then converted to the final product by reacting it with methyl isocyanate. The overall reaction scheme is shown below:
Scientific Research Applications
N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(13(16)12-3-2-8-17-12)9-10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWJYEIHBGRHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)


![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)
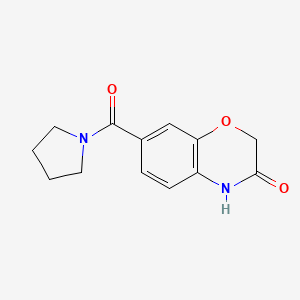
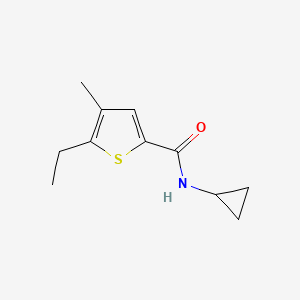
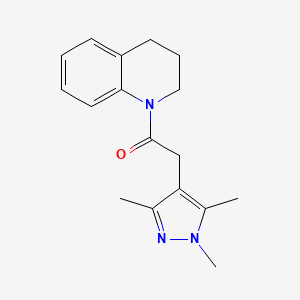
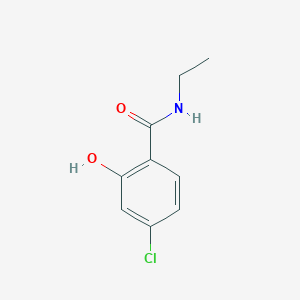
![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)

![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
